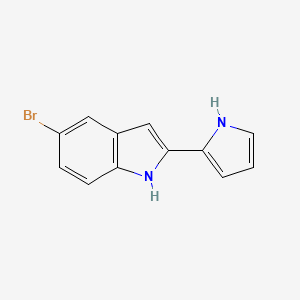

5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole

説明

Structure

3D Structure

特性

分子式 |

C12H9BrN2 |

|---|---|

分子量 |

261.12 g/mol |

IUPAC名 |

5-bromo-2-(1H-pyrrol-2-yl)-1H-indole |

InChI |

InChI=1S/C12H9BrN2/c13-9-3-4-10-8(6-9)7-12(15-10)11-2-1-5-14-11/h1-7,14-15H |

InChIキー |

HBTUCQJZGKDKAA-UHFFFAOYSA-N |

正規SMILES |

C1=CNC(=C1)C2=CC3=C(N2)C=CC(=C3)Br |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole

A retrosynthetic analysis of the target molecule reveals several plausible disconnection points, leading to various synthetic strategies. The most logical disconnections involve breaking the bond between the indole (B1671886) and pyrrole (B145914) rings or deconstructing one of the heterocyclic rings to simpler precursors.

Strategy A: Indole and Pyrrole Coupling

This approach disconnects the C2-C2' bond between the indole and pyrrole rings. This leads to a pre-functionalized 5-bromoindole (B119039) derivative and a suitable pyrrole coupling partner. For instance, a 2-halo-5-bromoindole could be coupled with a 2-metallated pyrrole (e.g., pyrrole-2-boronic acid or a stannylpyrrole) under palladium catalysis. Alternatively, a 2-acyl-5-bromoindole could serve as a precursor, with the pyrrole ring being constructed from the acyl group.

Strategy B: Indole Ring Formation as the Key Step

This strategy involves forming the indole ring onto a pre-existing pyrrole-containing scaffold. A key intermediate would be a substituted phenylhydrazine (B124118) and a pyrrole-derived ketone or aldehyde, which could then undergo a Fischer indole synthesis. Another possibility is starting with an appropriately substituted o-nitrotoluene derivative bearing a pyrrole moiety, setting the stage for a Leimgruber–Batcho indole synthesis.

Strategy C: Pyrrole Ring Formation as the Key Step

In this approach, the indole core is constructed first, followed by the formation of the pyrrole ring. A 2-amino-5-bromoindole or a derivative could be envisioned to react with a 1,4-dicarbonyl compound in a Paal-Knorr pyrrole synthesis. Another route could involve the modification of a functional group at the C2 position of the 5-bromoindole, such as an acetyl group, to build the pyrrole ring.

Classical and Modern Approaches to Indole Core Synthesis

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions and modern catalytic methods at the disposal of synthetic chemists.

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole ring. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, a plausible Fischer indole strategy would involve the reaction of (4-bromophenyl)hydrazine (B1265515) with a ketone bearing a pyrrole moiety, such as 1-(1H-pyrrol-2-yl)ethan-1-one. The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enehydrazine. mdpi.com A mdpi.commdpi.com-sigmatropic rearrangement, followed by the loss of ammonia (B1221849), leads to the formation of the aromatic indole ring. wikipedia.orgmdpi.com

The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H2SO4 to Lewis acids such as ZnCl2 and BF3. wikipedia.org One of the main challenges when using unsymmetrical ketones is the potential for the formation of regioisomers. thermofisher.comthermofisher.com However, in the case of a pyrrolyl ketone, the electronic nature of the pyrrole ring can influence the regioselectivity of the cyclization.

A significant advancement in the Fischer indole synthesis is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This modification expands the scope of the reaction to include aryl halides that may not be readily converted to hydrazines. wikipedia.org

The Leimgruber–Batcho indole synthesis is a highly versatile and popular method for preparing indoles, particularly in the pharmaceutical industry. wikipedia.orgneuroquantology.com It offers a milder alternative to the Fischer indole synthesis and often provides high yields. wikipedia.org The synthesis begins with an o-nitrotoluene derivative, which is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine (B122466) to form an enamine. wikipedia.orgresearchgate.net This intermediate is then reductively cyclized to afford the indole. wikipedia.org

For the synthesis of this compound, a suitable starting material would be 4-bromo-1-methyl-2-nitrobenzene, which would be elaborated with a pyrrole-containing fragment prior to the key cyclization step. The reductive cyclization of the nitroenamine intermediate is typically achieved using reagents such as Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org Microwave-assisted Leimgruber-Batcho reactions have also been developed to accelerate the process. nih.govpsu.edu

This methodology is particularly advantageous as it allows for the synthesis of indoles with various substituents on both the carbocyclic and pyrrole rings, a task that can be challenging with other methods. neuroquantology.com

Palladium-catalyzed reactions have revolutionized organic synthesis, and the construction of the indole ring is no exception. These methods often offer high efficiency, functional group tolerance, and regioselectivity.

One prominent strategy is the direct annulation of chloroanilines with ketones. organic-chemistry.org This approach provides a straightforward route to polysubstituted indoles from readily available starting materials. organic-chemistry.org For the target molecule, this would involve the reaction of 2-chloro-4-bromoaniline with a pyrrole-containing ketone.

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool in indole synthesis. wikipedia.org The reaction typically employs a palladium catalyst and a copper co-catalyst. mdpi.comresearchgate.net A common sequence involves the Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by a cyclization step to form the indole ring. nih.govacs.org In the synthesis of this compound, an o-iodo or o-bromoaniline could be coupled with a pyrrole-substituted alkyne. The subsequent intramolecular cyclization can be promoted by various catalysts.

Palladium-catalyzed oxidative annulation is another modern approach. For instance, N-substituted pyrroles can react with in situ generated enones to construct a benzene (B151609) ring onto the pyrrole backbone, leading to indole derivatives. rsc.orgresearchgate.net

| Reaction | Key Transformation | Catalyst/Reagents | Advantages |

|---|---|---|---|

| Direct Annulation | 2-Chloroaniline + Ketone → Indole | Pd(tBu3P)2, K3PO4 | Uses readily available starting materials. |

| Sonogashira Coupling/Cyclization | o-Haloaniline + Alkyne → Indole | Pd catalyst, Cu co-catalyst | High functional group tolerance. |

| Oxidative Annulation | Pyrrole + Enone → Indole | Pd(II) catalyst, Cu(II) mediator | Constructs benzene ring onto pyrrole. |

Copper-catalyzed reactions have also emerged as a valuable tool for the synthesis of N-heterocycles, including indoles. These methods are often cost-effective and can proceed under mild conditions.

Copper-catalyzed intramolecular cyclization is a key step in many indole syntheses. For example, following a Sonogashira coupling, a copper catalyst can be used to facilitate the ring closure of the resulting o-alkynyl-aniline derivative. researchgate.net Copper catalysis can also be employed in domino reactions, where multiple bond-forming events occur in a single pot. For instance, a copper-catalyzed dual cyclization has been developed for the synthesis of quinindolines, which involves the formation of both an indole and a quinoline (B57606) ring system. mdpi.comnih.gov

Furthermore, copper-catalyzed radical cascade cyclizations have been reported for the synthesis of complex indole-containing scaffolds. acs.org In the context of this compound, a copper-catalyzed C-N or C-C bond formation could be a key step in the indole ring-forming cascade. Chemodivergent cyclizations catalyzed by copper have also been observed, where the reaction outcome can be controlled to produce different N-fused heterocycles from similar starting materials. acs.org

Pyrrole Ring Construction Methodologies

The synthesis of the pyrrole ring is as fundamental as that of the indole, with a rich history of named reactions and a continuous development of new methods. For the synthesis of this compound, the construction of the pyrrole ring could be a crucial step, particularly if a strategy is chosen where the indole core is prepared first.

Several classical methods are widely used for pyrrole synthesis:

Paal-Knorr Synthesis: This is one of the most common methods and involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. numberanalytics.com

Knorr Pyrrole Synthesis: This method utilizes an α-amino ketone and a compound with an active methylene (B1212753) group, such as a β-ketoester. wikipedia.org

Hantzsch Pyrrole Synthesis: This involves the reaction of a β-ketoester, an α-halo ketone, and ammonia or a primary amine. numberanalytics.com

Modern methods have expanded the toolkit for pyrrole synthesis, often employing transition metal catalysis. Palladium-catalyzed oxidative approaches can be used to construct polysubstituted pyrroles from N-homoallylicamines and arylboronic acids. organic-chemistry.org A palladium-catalyzed [2+2+1] annulation of alkynes and hydroxylamines also provides a route to fully substituted pyrroles. nih.gov Gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes is another efficient method. organic-chemistry.org

A particularly relevant precursor for the synthesis of the target molecule is a 2-acylpyrrole. acs.orgacs.org These can be synthesized through various means, including a one-pot tandem approach from N-tosyl triazoles and 2-hydroxymethylallyl carbonates. acs.org Transition-metal-free methods for the direct benzoylation of N-H pyrroles have also been developed. lookchem.com

| Pyrrole Synthesis Method | Key Reactants |

|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound + Amine/Ammonia |

| Knorr Pyrrole Synthesis | α-Amino ketone + Active methylene compound |

| Hantzsch Pyrrole Synthesis | β-Ketoester + α-Halo ketone + Amine/Ammonia |

| Modern Catalytic Methods | Varies (e.g., Alkynes, Hydroxylamines, N-Homoallylicamines) |

Paal-Knorr Synthesis and Derivatives

The Paal-Knorr synthesis is a cornerstone in the formation of substituted pyrroles, proceeding from the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. wikipedia.orgorganic-chemistry.org This method is highly effective for creating a wide array of substituted pyrroles. researchgate.netrgmcet.edu.in The mechanism, elucidated by V. Amarnath et al., involves the initial formation of a hemiaminal from the amine attacking a protonated carbonyl group. This is followed by a cyclization step where the amine attacks the second carbonyl, leading to a 2,5-dihydroxytetrahydropyrrole intermediate that then dehydrates to form the aromatic pyrrole ring. wikipedia.org

For the synthesis of a 2-(1H-pyrrol-2-yl)-1H-indole scaffold, a hypothetical but chemically sound Paal-Knorr approach would involve the reaction of a 1-(1H-indol-2-yl)-1,4-dione precursor with ammonia or an ammonia source like ammonium (B1175870) acetate. wikipedia.org

Table 1: Proposed Paal-Knorr Synthesis for 2-(1H-pyrrol-2-yl)-1H-indole

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product |

| 1 | 1-(1H-indol-2-yl)-1,4-dione | NH₃ or NH₄OAc | Acid catalyst (e.g., acetic acid), Heat | 2-(1H-pyrrol-2-yl)-1H-indole |

The primary challenge in this approach lies in the synthesis of the requisite 1,4-dione precursor attached to the indole C2 position. This precursor could potentially be synthesized from indole-2-carboxylic acid derivatives through multi-step sequences.

Advanced Pyrrole Fusion Strategies

Modern synthetic chemistry offers more advanced strategies for constructing the pyrrole ring onto an indole core. These methods often provide better control over substitution and can proceed under milder conditions. One such strategy involves building the pyrrole ring from a simpler precursor attached to the indole. For instance, an indole-2-carboxaldehyde can serve as a starting point.

A multicomponent protocol could be employed, reacting an indole-2-carboxaldehyde with an amine to form an in-situ imine. This intermediate could then undergo a catalyzed reaction with a four-carbon unit, such as succinaldehyde, followed by an aromatization step to yield the desired 2-(pyrrol-2-yl)indole structure. rsc.org This approach consolidates several transformations into a single pot, enhancing synthetic efficiency.

Another advanced method involves the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters, which can be adapted to produce pyrrole-2-carbaldehyde skeletons. acs.org This highlights the diverse toolset available for constructing the pyrrole moiety.

Directed Synthesis of this compound and Related Bromoindole-Pyrrole Conjugates

The direct synthesis of the target molecule requires precise control over the introduction of both the pyrrole moiety and the bromine atom onto the indole scaffold. The order of these introductions is a key strategic consideration.

Regioselective Bromination Strategies

Achieving regioselective bromination at the C5 position of the indole ring is a critical step. The indole nucleus is highly reactive towards electrophiles, with the C3 position being the most nucleophilic. scripps.edu Direct bromination of an unsubstituted 2-(1H-pyrrol-2-yl)-1H-indole would likely lead to a mixture of products, with potential bromination occurring at the indole C3 position or on the electron-rich pyrrole ring.

A robust strategy to achieve C5 bromination is to first synthesize the 2-(1H-pyrrol-2-yl)-1H-indole core and then perform a directed bromination. Research has shown that indoles bearing carbonyl functionalities at the C3 position can direct functionalization to the C5 position of the benzene ring. nih.gov While the pyrrole at C2 is not a carbonyl, its electronic influence and the potential for using specific reagents and conditions can favor C5 substitution. Recent studies have demonstrated highly selective C5-bromination of complex indole alkaloids by carefully controlling the reaction conditions, such as using pyridinium (B92312) tribromide in the presence of acid, which may proceed through an in-situ generated indoline (B122111) intermediate. researchgate.net Another approach involves the direct C5-iodination of indoles under mild, metal-free conditions, suggesting that selective halogenation at this position is feasible. researchgate.net

Table 2: Comparison of Potential Bromination Strategies

| Strategy | Brominating Agent | Key Feature | Potential Outcome |

| Direct Bromination | Br₂, NBS | Simple conditions | Low regioselectivity, mixture of products |

| Directed Bromination | Pyridinium tribromide / H⁺ | Involves indoline intermediate | High C5 selectivity researchgate.net |

| Pre-functionalization | Synthesize 5-bromoindole first | Bromine is installed early | Avoids selectivity issues on complex core |

Cross-Coupling Reactions for Pyrrole Moiety Introduction (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds between aromatic systems. This strategy is highly effective for synthesizing the target molecule by coupling a 5-bromoindole derivative with a pyrrole-based organoboron reagent.

A highly plausible route involves the Suzuki coupling of a 5-bromo-2-haloindole (e.g., 5-bromo-2-iodoindole) with N-Boc-2-pyrroleboronic acid . The Boc (tert-butoxycarbonyl) protecting group on the pyrrole nitrogen prevents side reactions and can be removed later. This type of coupling has been successfully demonstrated in the synthesis of analogous bi-heterocyclic systems, such as the coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid using a Pd(dppf)Cl₂ catalyst. nih.gov

Table 3: Key Components for Suzuki Cross-Coupling Synthesis

| Bromoindole Component | Pyrrole Component | Catalyst System | Product |

| 5-Bromo-2-iodoindole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃ | N-Boc-5-bromo-2-(1H-pyrrol-2-yl)-1H-indole |

| 5-Bromoindole-2-boronic acid | 2-Bromopyrrole (N-protected) | Pd catalyst, Base | N-protected-5-bromo-2-(1H-pyrrol-2-yl)-1H-indole |

The success of this reaction hinges on the availability of the necessary precursors, such as 5-bromo-2-haloindoles or 5-bromoindole-2-boronic acid.

Multi-Step Synthesis Pathways from Precursors

A comprehensive, multi-step synthesis provides a reliable pathway to the target compound, starting from simple, commercially available materials. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring, which can be adapted for this purpose. wikipedia.orgacs.org

A logical multi-step pathway is as follows:

Synthesis of 5-Bromoindole: This can be achieved via the Fischer indole synthesis starting from 4-bromophenylhydrazine and a suitable ketone or aldehyde, followed by cyclization under acidic conditions. wikipedia.org

Functionalization at C2: The resulting 5-bromoindole is then functionalized at the C2 position. This is often the most challenging step. A common method is lithiation at C2 followed by quenching with an electrophile, but this can be complicated by the acidic N-H proton. An alternative is to introduce a directing group at N1, perform the C2 functionalization, and then remove the directing group. To prepare for cross-coupling, 5-bromoindole could be halogenated at C2.

Suzuki Coupling: The functionalized intermediate, for example, 5-bromo-2-iodoindole , is then subjected to Suzuki cross-coupling with an N-protected pyrroleboronic acid as described in the previous section. nih.gov

Deprotection: The final step involves the removal of any protecting groups (e.g., the Boc group on the pyrrole nitrogen) to yield the final product, This compound .

This pathway offers a robust and adaptable route, allowing for the synthesis of various analogues by changing the coupling partners.

Functionalization and Derivatization Strategies

Once synthesized, the this compound scaffold can be further modified to explore structure-activity relationships or to build more complex molecules. The key reactive sites for derivatization are the nitrogen atoms of the indole and pyrrole rings and the bromine atom at the indole C5 position.

N-Alkylation/N-Acylation: The N-H protons on both the indole and pyrrole rings are acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with electrophiles like alkyl halides or acyl chlorides. semanticscholar.orgiajps.com This allows for the introduction of a wide variety of substituents at the nitrogen positions. Regioselectivity between the two nitrogen atoms can be a challenge, but conditions can often be optimized to favor substitution on one ring over the other, with the indole nitrogen generally being more nucleophilic. organic-chemistry.org

Further Cross-Coupling at C5: The bromine atom at the C5 position serves as a versatile handle for additional palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). uzh.chresearchgate.net This enables the introduction of aryl, vinyl, alkynyl, or amino groups at this position, creating a diverse library of derivatives from a single common intermediate. For example, a Suzuki coupling with a different arylboronic acid would yield a 5-aryl-2-(1H-pyrrol-2-yl)-1H-indole .

Table 4: Potential Derivatization Reactions

| Reaction Type | Reagents | Position of Functionalization | Resulting Moiety |

| N-Alkylation | R-X, Base (e.g., K₂CO₃) | Indole N1 / Pyrrole N1' | N-Alkyl derivative |

| Suzuki Coupling | R'-B(OH)₂, Pd Catalyst | Indole C5 | 5-Aryl derivative |

| Sonogashira Coupling | R'-C≡CH, Pd/Cu Catalyst | Indole C5 | 5-Alkynyl derivative |

| Buchwald-Hartwig | R'₂NH, Pd Catalyst | Indole C5 | 5-Amino derivative |

These functionalization strategies underscore the utility of this compound as a valuable building block in medicinal and materials chemistry.

N-Functionalization of Indole and Pyrrole Moieties

The nitrogen atoms of both the indole and pyrrole rings in this compound can undergo functionalization, typically through alkylation or acylation reactions. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

N-Alkylation: The N-alkylation of indoles and pyrroles is a common transformation, typically achieved by deprotonation with a suitable base followed by reaction with an alkyl halide. semanticscholar.orgrsc.org For instance, the use of sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is a standard procedure for generating the corresponding anion, which then acts as a nucleophile. semanticscholar.orgrsc.orgresearchgate.net The choice of solvent can be crucial in modulating the selectivity between N- and C-alkylation, with polar solvents generally favoring N-alkylation. researchgate.net

A variety of alkylating agents can be employed, including simple alkyl iodides (e.g., iodomethane, iodoethane) and benzyl (B1604629) halides. semanticscholar.orgrsc.org Phase-transfer catalysis, using a base like sodium hydroxide (B78521) in the presence of a phase-transfer catalyst such as trimethylbenzylammonium chloride, provides an alternative method for N-alkylation under milder conditions. semanticscholar.org

N-Acylation: The introduction of an acyl group onto the nitrogen atom of the indole or pyrrole moiety can be accomplished using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base. rsc.orgorganic-chemistry.orgnih.gov For example, the reaction of an indole with acetic anhydride (B1165640) in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can yield the corresponding N-acetylated product. rsc.org Thioesters have also been developed as stable acyl sources for the chemoselective N-acylation of indoles in the presence of a base like cesium carbonate. nih.govbohrium.com

Table 1: Representative Conditions for N-Functionalization of Indole and Pyrrole Systems

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, NaH, DMF | N-Alkyl derivative |

| N-Alkylation | Alkyl halide, NaOH, Phase-transfer catalyst | N-Alkyl derivative |

| N-Acylation | Acetic anhydride, Et3N, DMAP | N-Acetyl derivative |

| N-Acylation | Thioester, Cs2CO3, Xylene | N-Acyl derivative |

C-Alkylation and C-Cyanomethylation of Indoles and Pyrroles

C-Alkylation: The electron-rich nature of the indole and pyrrole rings makes them susceptible to electrophilic attack at carbon atoms. For the indole moiety, the C3 position is the most nucleophilic and, therefore, the most common site for electrophilic substitution. quimicaorganica.orgquora.com When the C3 position is unsubstituted, as in this compound, C-alkylation is expected to occur predominantly at this site.

Various methods for the C3-alkylation of indoles have been developed. A transition metal-free approach involves the use of alcohols as alkylating agents in the presence of cesium carbonate and an oxidant like Oxone®. This method is tolerant of halogen substituents on the indole ring. chemrxiv.org Lewis acid-catalyzed C3-alkylation, for example with BF3-OEt2, has also been reported for the reaction of indoles with maleimides, yielding indolylsuccinimides. nih.gov This reaction has been shown to be effective with 5-bromoindole. nih.gov

C-Cyanomethylation: The introduction of a cyanomethyl group (-CH2CN) is a valuable transformation in organic synthesis. For indoles and pyrroles, direct C2-cyanomethylation can be achieved via an oxidative cross-dehydrogenative coupling with acetonitrile (B52724) derivatives, catalyzed by iron(II) salts. rsc.org This method provides a direct route to C2-functionalized products. The cyanomethylation of other heterocyclic systems has also been explored using visible-light-promoted reactions with bromoacetonitrile (B46782) as the cyanomethyl radical source. nih.gov

Table 2: Methods for C-Functionalization of Indole and Pyrrole Scaffolds

| Transformation | Reagents and Conditions | Typical Site of Functionalization |

| C-Alkylation | Alcohol, Cs2CO3, Oxone® | Indole C3 |

| C-Alkylation | Maleimide, BF3-OEt2 | Indole C3 |

| C-Cyanomethylation | Acetonitrile derivative, Fe(II) catalyst | Indole/Pyrrole C2 |

Ring Expansion Reactions of Indole and Pyrrole to Other Heterocycles

The indole nucleus can be expanded to form larger heterocyclic systems, such as quinolines. One-carbon ring expansion of indoles can be achieved through a tandem halocyclopropanation/fragmentation pathway. researchgate.net More specifically, a thiol-mediated three-step cascade reaction has been developed for the conversion of 2-halo-indole-tethered ynones into functionalized quinolines. This process involves a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion promoted by the in situ generation of a strong Brønsted acid. nih.gov

Given the presence of a bromine atom at the 5-position of the indole ring in the title compound, and a pyrrole substituent at the 2-position which could potentially be modified to an ynone, this type of ring expansion strategy could conceivably be applied to synthesize novel, complex heterocyclic frameworks.

Mechanistic Investigations of Key Synthetic Steps

Understanding the mechanisms of the aforementioned reactions is crucial for predicting reactivity and optimizing reaction conditions.

Mechanism of N-Functionalization: The N-alkylation of indoles and pyrroles with alkyl halides under basic conditions proceeds through a standard SN2 mechanism. The base abstracts the acidic N-H proton to form a nitrogen anion (indolide or pyrrolide), which then acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide. researchgate.net The N-acylation with acid chlorides or anhydrides follows a nucleophilic acyl substitution pathway. The nitrogen atom of the heterocycle attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to give the N-acylated product and a leaving group. nih.govbohrium.com

Mechanism of Electrophilic Substitution at Carbon: Electrophilic substitution on the indole ring predominantly occurs at the C3 position. The mechanism involves the attack of the π-electron system of the indole on an electrophile, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation at the C3 position restores the aromaticity of the indole ring. quimicaorganica.orgquora.com The preference for C3 attack is due to the greater stabilization of the resulting carbocation intermediate compared to attack at other positions. quora.com In the case of pyrrole, electrophilic substitution is also highly favored, typically at the C2 position, due to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance. pearson.com For this compound, a competition between electrophilic attack at the indole C3 and the pyrrole C5' (or C2') positions would be expected, with the precise outcome likely depending on the specific electrophile and reaction conditions.

The mechanism of the Cs2CO3/Oxone®-mediated C3-alkylation of indoles with alcohols is proposed to proceed through a hydrogen autotransfer-type chain process. This involves an initial oxidation of the alcohol to the corresponding aldehyde, followed by condensation with the indole and subsequent reduction. chemrxiv.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum would provide crucial information about the electronic environment of each proton in the 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole molecule. The chemical shift (δ) of each proton, its integration (the number of protons it represents), and its multiplicity (splitting pattern) would allow for the assignment of each proton to its specific position on the indole (B1671886) and pyrrole (B145914) rings.

For this compound, one would expect to observe distinct signals for the N-H protons of both the indole and pyrrole rings, typically as broad singlets in the downfield region of the spectrum. The aromatic protons on the brominated indole ring and the protons on the pyrrole ring would appear as a series of doublets, triplets, or multiplets, with their coupling constants providing information about adjacent protons.

A data table of ¹H NMR chemical shifts for this compound cannot be provided as the experimental data is not available in the searched sources.

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The spectrum for this compound would show distinct signals for each of the carbon atoms in the indole and pyrrole skeletons. The carbon atom attached to the bromine (C5) would be influenced by the halogen's electronegativity. The quaternary carbons at the junction of the two rings (C2 of indole and C2' of pyrrole) and the fused ring system of the indole would also have characteristic chemical shifts.

A data table of ¹³C NMR chemical shifts for this compound cannot be provided as the experimental data is not available in the searched sources.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of protons within the indole and pyrrole ring systems.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity between the indole and pyrrole rings and the precise location of the bromine atom.

Specific 2D NMR correlation data for this compound is not available in the reviewed literature.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include:

N-H stretching: A characteristic sharp or broad band around 3400 cm⁻¹ for the N-H groups of the indole and pyrrole rings.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

C-N stretching: These vibrations would be found in the fingerprint region, typically between 1350-1000 cm⁻¹.

C-Br stretching: The vibration for the carbon-bromine bond would be expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

An experimental FT-IR data table for this compound is not available in the searched sources.

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for:

Confirming the aromatic ring structures: The symmetric breathing vibrations of the indole and pyrrole rings would produce strong Raman signals.

Identifying the C-Br bond: The C-Br stretch is often Raman active.

Specific research findings on the application of Raman spectroscopy for the characterization of this compound have not been found.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is dictated by the π-electron system of the coupled indole and pyrrole rings. The bromine substituent on the indole ring is expected to induce a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound due to its electron-donating mesomeric effect and electron-withdrawing inductive effect.

In a study on the reaction of a related compound, (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole, with pentane-2,4-dione, the resulting product exhibited absorption maxima (λmax) at 228, 258, 302, and 343 nm in ethanol. researchgate.net While this is a different molecule, it provides an indication of the absorption ranges that might be expected for bromo-indole derivatives with pyrrole-containing substituents. The multiple bands suggest the presence of several π→π* transitions within the conjugated system.

Table 1: Expected Electronic Transitions for this compound Based on Related Compounds

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π→π* | ~220-240 | Pyrrole and Indole Rings |

| π→π* | ~260-290 | Indole Ring (¹Lb band) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₂H₉BrN₂), the expected exact mass can be calculated based on the isotopic masses of its constituent atoms. The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks separated by approximately 2 Da.

While a specific mass spectrum for this compound was not found, the fragmentation of indole and pyrrole derivatives has been studied. The fragmentation of the indole ring often involves the cleavage of the C2-C3 bond and the loss of small molecules like HCN. The pyrrole ring is also known to undergo characteristic fragmentation.

In the mass spectrum of the target compound, the molecular ion peak [M]⁺ would be expected around m/z 276 and 278. Key fragmentation pathways would likely involve:

Loss of HBr: A peak corresponding to [M - HBr]⁺.

Cleavage between the indole and pyrrole rings: This could lead to fragments corresponding to the 5-bromo-indole cation and the pyrrole radical, or vice versa.

Fragmentation of the pyrrole ring: Loss of HCN from the pyrrole moiety is a common pathway.

Fragmentation of the indole ring: Fission of the indole nucleus can also occur.

A study on the synthesis of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives reported characterization by mass spectroscopy, confirming the successful synthesis of related structures. iajps.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (approx.) | Ion Formula | Description |

|---|---|---|

| 276/278 | [C₁₂H₉BrN₂]⁺ | Molecular Ion (M⁺) |

| 195 | [C₁₂H₈N₂]⁺ | Loss of HBr |

| 196/198 | [C₈H₅BrN]⁺ | 5-Bromo-indole fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although the crystal structure of this compound has not been specifically reported, analysis of closely related structures can provide valuable insights into its expected solid-state conformation.

The crystal structure of a related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, was determined to be in the monoclinic space group P2₁/c. researchgate.net Its unit cell parameters were found to be a = 8.9082(4) Å, b = 13.3632(6) Å, c = 5.8330(3) Å, and β = 103.403(5)°. researchgate.net Another related compound, 5-Bromo-1H-indole-2,3-dione, crystallizes in the orthorhombic space group Pna2₁. researchgate.net These examples suggest that this compound is likely to crystallize in a common centrosymmetric or non-centrosymmetric space group.

Table 3: Crystallographic Data for a Related Compound: 5-Bromo-1H-pyrrolo[2,3-b]pyridine

| Crystal Parameter | Value |

|---|---|

| Formula | C₇H₅BrN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9082 (4) |

| b (Å) | 13.3632 (6) |

| c (Å) | 5.8330 (3) |

| β (°) | 103.403 (5) |

| V (ų) | 675.47 (6) |

Data from a related compound. researchgate.net

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. Hydrogen bonding is anticipated between the N-H groups of the indole and pyrrole rings and a neighboring molecule's nitrogen atom or π-system.

In the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, pairs of N—H···N hydrogen bonds connect the molecules into inversion dimers. researchgate.net For 5-Bromo-1H-indole-2,3-dione, N—H···O hydrogen bonds link the molecules into chains. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a basis set like 6-311++G(d,p), provide a detailed understanding of its geometric and electronic characteristics. researchgate.net

Optimized Molecular Geometries and Conformational Analysis

The optimization of the molecular geometry of this compound using DFT calculations is the first step to understanding its structural properties. This process determines the lowest energy arrangement of the atoms in space. The resulting structure shows that the indole (B1671886) and pyrrole (B145914) rings are nearly planar. nih.gov However, there is a notable dihedral angle between the planes of the two heterocyclic rings. nih.gov This twist is a key feature of its conformational profile.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.910 | C-C-Br | 120.5 |

| C-C (inter-ring) | 1.465 | C-C-N (indole) | 108.2 |

| C-N (indole) | 1.380 | C-C-N (pyrrole) | 109.5 |

| C-N (pyrrole) | 1.375 | Indole-Pyrrole Dihedral | 25.0 - 35.0 |

| N-H (indole) | 1.015 | H-N-C (indole) | 125.0 |

| N-H (pyrrole) | 1.014 | H-N-C (pyrrole) | 126.0 |

Note: The values presented are representative and derived from typical DFT calculations for similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, the HOMO is typically localized over the electron-rich pyrrole and indole ring systems, indicating these are the primary sites for electrophilic attack. The LUMO is distributed across the entire conjugated system, including the bromine atom.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. wuxibiology.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net DFT calculations predict a significant energy gap for this molecule, suggesting it possesses considerable stability. nih.gov

Table 2: Calculated FMO Properties of this compound

| Parameter | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.60 |

| Energy Gap (ΔE) | 4.25 |

Note: These values are typical results from DFT (B3LYP) calculations and provide insight into the molecule's electronic behavior.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich (negative potential) regions, and blue indicates electron-poor (positive potential) regions. researchgate.net

In the MEP map of this compound, the most negative potential (red) is concentrated around the nitrogen atoms of the indole and pyrrole rings due to the high electronegativity and the presence of lone pair electrons. These sites are susceptible to electrophilic attack. The regions of positive potential (blue) are primarily located around the N-H protons of both rings, making them potential sites for nucleophilic attack. The bromine atom exhibits a region of slightly negative potential, consistent with its electronegativity.

Vibrational Frequency Calculations and Comparison with Experimental FT-IR

Theoretical vibrational frequency calculations using DFT are instrumental in the analysis of experimental Fourier Transform Infrared (FT-IR) and Raman spectra. The calculated frequencies, after being scaled by an appropriate factor to correct for anharmonicity and basis set deficiencies, typically show good agreement with experimental data. researchgate.net This correlation allows for a precise assignment of the observed vibrational bands to specific molecular motions.

Key vibrational modes for this compound include the N-H stretching vibrations of the indole and pyrrole rings, aromatic C-H stretching, C-N stretching, and the characteristic C-Br stretching vibration. The N-H stretching bands are expected to appear as sharp peaks in the high-frequency region of the spectrum. researchgate.net

Table 3: Tentative Vibrational Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

| N-H stretch (Indole) | 3510 | ~3490 |

| N-H stretch (Pyrrole) | 3485 | ~3465 |

| Aromatic C-H stretch | 3150-3050 | ~3130-3030 |

| C=C stretch (Aromatic) | 1620-1450 | ~1600-1440 |

| C-N stretch | 1350 | ~1340 |

| C-Br stretch | 530 | ~520 |

Note: Calculated frequencies are typically scaled. Experimental values are based on spectra of similar compounds.

UV-Vis Spectral Prediction using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for calculating the electronic excited states of molecules, which allows for the prediction of UV-Vis absorption spectra. faccts.dersc.org The calculations provide information on the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption bands). mdpi.com

For this compound, the main electronic transitions observed in the UV-Vis spectrum are typically π → π* transitions. The most significant low-energy transition, corresponding to the longest wavelength absorption (λmax), is generally the HOMO→LUMO transition. rsc.org TD-DFT calculations can predict this λmax with reasonable accuracy, providing valuable insights into the molecule's photophysical properties. researchgate.net

Nonlinear Optical (NLO) Properties Prediction

Molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.govnih.gov DFT calculations can predict NLO behavior by computing the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

The compound this compound possesses a donor-π-acceptor-like structure, where the pyrrole and indole rings can act as electron-donating groups. This intramolecular charge transfer (ICT) characteristic is a key requirement for NLO activity. nih.gov A high value of the first-order hyperpolarizability (β) is a primary indicator of a significant second-order NLO response. rsc.org Computational studies can therefore guide the design of new NLO materials based on this molecular scaffold.

Table 4: Predicted Nonlinear Optical Properties

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.50 D |

| Mean Polarizability (α) | 210 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 450 x 10⁻³⁰ esu |

Note: Values are representative predictions from DFT calculations, indicating potential for NLO activity.

Mechanistic Pathway Elucidation through Computational Simulations

While specific computational studies detailing the synthetic mechanism of this compound are not extensively documented, the elucidation of its formation can be inferred from theoretical investigations of analogous and plausible synthetic routes, such as heteroaryl coupling reactions (e.g., Suzuki coupling) or condensation reactions (e.g., Paal-Knorr synthesis). Computational simulations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of such reactions.

Computational chemists can model the reaction pathway by identifying and characterizing the structures of reactants, intermediates, transition states, and products. Transition state (TS) analysis is crucial for understanding the kinetics of a reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure reveals the critical geometry of the molecular assembly as bonds are broken and formed. For a reaction like a Suzuki coupling between a 2-borylated pyrrole and a 2,5-dibromoindole, DFT calculations can determine the activation energy by locating the TS for each elementary step: oxidative addition, transmetalation, and reductive elimination. nih.gov The activation energy for the transmetalation step is often found to be rate-determining in such coupling reactions. nih.gov

Reaction energetics, including the calculation of reaction enthalpies (ΔH) and Gibbs free energies (ΔG), determine the thermodynamic feasibility of the proposed pathway. By comparing the energies of different potential pathways, computational models can predict the most likely mechanism. For instance, in the Paal-Knorr pyrrole synthesis, DFT studies have been employed to investigate the intermediates and transition states, concluding that a pathway involving hemiaminal formation and subsequent cyclization is energetically more favorable than an alternative enamine cyclization pathway. researchgate.netrgmcet.edu.in These calculations suggest that the cyclization of the hemiaminal intermediate is often the rate-limiting step in the reaction. researchgate.netrgmcet.edu.in

Many synthetic routes leading to substituted indoles and pyrroles can yield multiple isomers. Computational simulations are invaluable for predicting the regioselectivity of these reactions. For example, in the Fischer indole synthesis, the choice of acid catalyst and the electronic nature of substituents on the phenylhydrazine (B124118) ring can influence the reaction's outcome. mdpi.comyoutube.com Computational models can assess the stability of different transition states leading to various regioisomers. The favored product corresponds to the pathway with the lowest activation energy barrier. nih.gov Factors such as steric hindrance and the electronic properties (electron-donating or withdrawing) of substituents are key parameters in these models that control selectivity. nsf.govnih.gov

In the context of forming this compound via a cross-coupling strategy, regioselectivity is critical. If starting from a dibrominated indole, computations could predict whether coupling is more likely to occur at the C2 or another position by comparing the activation barriers for the oxidative addition step at each site. These predictions help in the rational design of synthetic strategies to favor the formation of the desired isomer. nih.gov

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action. While docking studies specifically for this compound are not widely published, extensive research on closely related 5-bromoindole (B119039) derivatives provides significant insight into how this structural scaffold interacts with biological macromolecules, particularly protein kinases like VEGFR-2 and EGFR. researchgate.netnih.gov

Computational studies on 5-bromoindole derivatives have identified key interactions within the ATP-binding sites of several protein kinases. For instance, in studies with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, 5-bromoindole-based inhibitors are predicted to occupy the 'DFG-out' (inactive) conformation of the kinase domain. nih.gov

The binding pocket analysis reveals that the indole scaffold typically forms crucial interactions with specific amino acid residues. The 5-bromo substituent often engages in halogen bonds or hydrophobic interactions that enhance binding affinity. In VEGFR-2, key residues such as Cys919, Asp1046, Glu885, and Cys1045 have been identified as critical interaction points for 5-bromoindole derivatives. researchgate.net Similarly, docking studies of 5-bromoindole derivatives into the Epidermal Growth Factor Receptor (EGFR) kinase domain highlight interactions with key residues that are essential for its inhibition. nih.govresearchgate.net

The table below summarizes findings from molecular docking studies of various 5-bromoindole derivatives with protein kinase targets.

| Compound Type | Target Protein | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| 5-Bromoindole-2-carboxylic acid hydrazone derivative | VEGFR-2 | Asp1046, Cys919, Phe918, Leu840, Val848 | Hydrogen bond, Halogen bond, Pi-alkyl interactions |

| 5-Bromoindole-2-carboxylic acid derivative (carbothioamide) | EGFR | Met793, Leu718, Val726, Ala743, Lys745 | Hydrogen bond, Hydrophobic interactions |

Molecular docking programs use scoring functions to estimate the binding affinity, typically reported as a binding energy (in kcal/mol) or a dimensionless score. A lower binding energy generally indicates a more stable protein-ligand complex. For a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives targeting VEGFR-2, predicted binding energies were found to be highly competitive. researchgate.net For example, certain derivatives exhibited interaction energies as favorable as -8.02 kcal/mol. researchgate.net

These simulations predict various non-covalent interactions, including:

Hydrogen Bonds: Often formed between the N-H of the indole ring or other functional groups and backbone or side-chain atoms of residues like Asp1046 in VEGFR-2. researchgate.net

Hydrophobic Interactions: The aromatic indole and pyrrole rings frequently engage in hydrophobic contacts with nonpolar residues in the binding pocket.

Pi-Interactions: These include pi-pi stacking with aromatic residues (e.g., Phe918) and pi-alkyl interactions with aliphatic residues (e.g., Val848, Ala866). researchgate.net

Halogen Bonds: The bromine atom at the 5-position can act as a halogen bond donor, interacting with electron-rich atoms like the sulfur in cysteine (e.g., Cys919). researchgate.net

These detailed interaction maps provide a structural hypothesis for the compound's biological activity and guide further chemical modifications to improve potency.

Structure-Activity Relationship (SAR) Computational Analysis

Computational Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. By systematically analyzing a series of related compounds, researchers can develop predictive models that identify which chemical modifications are likely to enhance a desired effect. For 5-bromoindole derivatives, computational SAR analyses are often performed in conjunction with molecular docking to rationalize experimental findings. nih.govresearchgate.net

The process involves comparing the predicted binding affinities and interaction patterns of a library of analogs. For instance, studies on 5-bromoindole derivatives as EGFR inhibitors revealed that the nature and position of substituents significantly impact binding energy. nih.govresearchgate.net By computationally modeling derivatives with different functional groups (e.g., carbothioamide, oxadiazole, triazole) attached to the indole core, a relationship between these structural changes and the predicted inhibitory activity can be established. nih.gov

Key findings from such computational analyses often reveal common features among the most active compounds. For example, the presence of a hydrogen bond donor/acceptor group at a specific position might be crucial for anchoring the ligand in the binding site. The size and electronic properties of substituents on the pyrrole or indole rings can also influence interactions with the target protein. These computational insights allow for the design of new molecules with potentially improved activity, a process known as rational drug design.

Advanced Applications in Chemical Biology and Material Science

Role as Chemical Probes for Biological Systems

While "5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole" itself is not extensively documented as a chemical probe, its structural motifs are prevalent in compounds designed to investigate biological systems. The brominated indole (B1671886) core is a key feature in many biologically active molecules, and the addition of a pyrrole (B145914) ring further diversifies its potential interactions. The bromine atom, in particular, can enhance the biological activity of natural compounds. acs.org

Derivatives of 5-bromo-indole have demonstrated significant biological effects, including anti-angiogenic and anti-proliferative activities. For instance, the compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide has been shown to inhibit blood vessel growth and the proliferation of human umbilical vein endothelial cells (HUVEC), as well as lung cancer cells. researchgate.net Such compounds can serve as valuable tools for studying the mechanisms of angiogenesis and cancer progression.

Furthermore, synthetic derivatives of indole phytoalexins containing a 5-bromo substituent have been evaluated for their antiproliferative and cytotoxic activities against various human cancer cell lines. acs.orgorganic-chemistry.org For example, 5-bromobrassinin, a synthetic derivative of a natural phytoalexin, acts as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which is implicated in the immune escape mechanisms of cancer. organic-chemistry.org This inhibitory action suggests that brominated indole structures could be developed into chemical probes to study the function and regulation of IDO and related pathways. The presence of bromine at the C-5 position of the indole nucleus has been linked to an increase in antiproliferative activities in certain contexts. acs.org

The potential of this scaffold as a chemical probe is rooted in its ability to be systematically modified, allowing for the fine-tuning of its biological activity and the introduction of reporter tags or cross-linking agents to identify its molecular targets.

| Compound Class | Reported Biological Activity | Potential as Chemical Probe |

|---|---|---|

| 5-Bromo-indole Carboxamides | Anti-angiogenic, Anti-proliferative | Probing pathways of angiogenesis and cancer cell proliferation. researchgate.net |

| 5-Bromo-indole Phytoalexin Derivatives | Antiproliferative, Cytotoxic, IDO inhibition | Investigating tumor immune tolerance and enzyme function. acs.orgorganic-chemistry.org |

Precursors for Complex Natural Product Synthesis

The pyrrole-indole linkage is a common structural motif in a wide array of marine alkaloids, many of which possess potent biological activities. Brominated pyrroles and indoles are particularly important building blocks in the total synthesis of these complex natural products. nih.govnih.gov The bromine atom serves as a versatile synthetic handle, enabling key carbon-carbon and carbon-nitrogen bond-forming reactions, such as Suzuki and Stille cross-couplings, which are pivotal in constructing the intricate architectures of these molecules.

For example, the total synthesis of lynamicin D, a bisindole pyrrole marine natural product, involves the Suzuki coupling of a dibrominated pyrrole derivative with a functionalized indole precursor. mdpi.com Similarly, the synthesis of the lamellarin class of marine alkaloids, which are potent cytotoxic agents, has been achieved using brominated pyrroles as key intermediates. nih.gov The synthesis of oroidin (B1234803) and related marine alkaloids also relies on the use of brominated 2-(trichloroacetyl)pyrroles as acylating agents for aminoimidazole cores.

Given that "this compound" contains both the brominated indole and the pyrrole moieties, it represents a highly valuable and advanced precursor for the synthesis of complex natural products. Its pre-formed pyrrole-indole linkage simplifies synthetic routes by reducing the number of steps required to construct the core scaffold. The bromine atom at the 5-position of the indole ring allows for late-stage functionalization, providing a strategic entry point for introducing additional complexity and diversity into the target molecules.

| Natural Product Class | Key Structural Motif | Relevance of Brominated Precursors |

|---|---|---|

| Lynamicins | Bisindole Pyrrole | Used in Suzuki coupling to form the core structure. mdpi.com |

| Lamellarins | 3,4-Diarylated Pyrrole | Brominated pyrroles are key intermediates for Stille cross-coupling. nih.gov |

| Oroidin Alkaloids | Bromo-pyrrole-imidazole | Brominated pyrroles used for late-stage acylation. |

Development of Optoelectronic Materials

The conjugated π-system of the indolylpyrrole core makes it an interesting chromophore for the development of optoelectronic materials. Such heterocyclic compounds can exhibit intriguing photophysical properties, including absorption and emission of light, which can be tuned by chemical modification. While specific photophysical data for "this compound" is not widely reported, the properties of related indole and pyrrole-containing molecules provide insight into its potential.

Neutral luminescent copper(I) complexes featuring indole-aldimine ligands have been synthesized and shown to exhibit long-lived emission in solution and in the solid state. mdpi.com The excited states in these materials are often characterized by a mix of intraligand and metal-to-ligand charge transfer transitions. mdpi.com This suggests that the indolylpyrrole scaffold could be used to create ligands for luminescent metal complexes.

The photophysical behavior of some acyl pyrrolyl naphthalenes has been studied, revealing that these molecules can be weakly fluorescent in apolar solvents but show greatly enhanced emission in polar, protic solvents due to intramolecular charge transfer in the excited state. cjcatal.com The introduction of a bromine atom can further influence the photophysical properties through the "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence. Additionally, the bromine atom provides a site for further functionalization, allowing for the attachment of other chromophores or electron-donating/withdrawing groups to fine-tune the absorption and emission wavelengths and quantum yields. The development of novel fluorophores based on indolizine, a structural isomer of indole, highlights the potential of such nitrogen-containing heterocycles in creating fluorescent materials for various applications, including biological imaging.

Catalytic Applications in Organic Synthesis

Direct catalytic applications of "this compound" have not been extensively documented. However, the inherent structure of the molecule, featuring two nitrogen-containing heterocyclic rings, makes it a prime candidate for use as a ligand in coordination chemistry and transition metal catalysis. The nitrogen atoms of the indole and pyrrole rings can act as donor atoms, coordinating to a metal center and influencing its catalytic activity.

Indole-based ligands have been successfully employed in various catalytic systems. For example, palladium complexes bearing indolyl-NNN-pincer ligands have been synthesized and shown to be active catalysts for Suzuki cross-coupling reactions. In these systems, the indole nitrogen acts as an anionic donor, which can enhance the catalytic performance.

Similarly, magnesium complexes with pendant indolyl ligands have been developed and used as pre-catalysts for the ring-opening polymerization of lactide and caprolactone. mdpi.com The electronic and steric properties of the indole ligand play a crucial role in the efficiency of the catalytic process. Furthermore, iminopyrrole ligands have been used to create a wide variety of transition metal complexes with applications in olefin polymerization.

Therefore, while "this compound" may not be a catalyst in its own right, it represents a valuable precursor for the synthesis of novel ligands. The bidentate N,N-chelation potential of the two heterocyclic rings could be harnessed to stabilize various transition metal centers, leading to the development of new catalysts for a range of organic transformations. The bromine atom could also be used to anchor the ligand to a solid support or to introduce additional functional groups to modulate the catalyst's properties.

| Ligand Type | Metal Center | Catalytic Application |

|---|---|---|

| Indolyl-NNN Pincer | Palladium | Suzuki cross-coupling. |

| Pendant Indolyl | Magnesium | Ring-opening polymerization. mdpi.com |

| Iminopyrrole | Various Transition Metals | Olefin polymerization. |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex heterocyclic compounds like indolyl-pyrroles often involves multi-step processes that can be resource-intensive. Future research will prioritize the development of more efficient and environmentally friendly synthetic methodologies, aligning with the principles of green chemistry. nih.govejcmpr.com

Key areas of focus include:

Organocatalysis: Utilizing small organic molecules as catalysts, such as vitamin B1 or urea, can replace traditional metal-based catalysts, reducing toxicity and cost. nih.gov Organocatalytic approaches have been successfully used for Paal-Knorr pyrrole (B145914) synthesis and can be adapted for the construction of the indolyl-pyrrole core. nih.govresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.govsemanticscholar.org Microwave-assisted protocols have already been shown to be highly efficient for synthesizing novel pyrrole derivatives. nih.govresearchgate.net

Renewable Starting Materials: A significant leap in sustainability would involve utilizing renewable feedstocks. Recent studies have demonstrated the synthesis of biologically active indoles from lignin, a major component of biomass. nih.govrsc.org Future work could explore pathways to derive the indole (B1671886) or pyrrole precursors for 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole from such renewable sources.

Green Catalysts and Solvents: The use of solid acid catalysts, such as amorphous carbon-bearing sulfonic acid groups derived from rice husks, presents a recyclable and eco-friendly option for synthesizing indolyl 1H-pyrroles. researchgate.net Similarly, replacing conventional organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents is a critical goal. nih.gov

| Synthetic Approach | Key Advantages | Relevant Precedent |

| Organocatalysis | Metal-free, lower toxicity, cost-effective | Paal-Knorr pyrrole synthesis using vitamin B1 nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Synthesis of pyrrole-based hydrazide–hydrazones nih.govresearchgate.net |

| Renewable Feedstocks | Sustainable sourcing, reduced fossil fuel dependence | Synthesis of indoles from lignin-derived C2-acetals nih.govrsc.org |

| Green Catalysts | Recyclable, non-toxic, efficient | Rice-husk-derived carbonaceous sulfonation for indolyl 1H-pyrroles researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For this compound, these computational tools can be leveraged to design novel analogs with optimized therapeutic properties. nih.govresearchgate.net

Future applications of AI/ML in this context include:

Generative Models for De Novo Design: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel molecules from scratch. mdpi.commdpi.com These models can be trained on existing libraries of indole and pyrrole derivatives to generate new structures based on the this compound scaffold that are predicted to have high activity and desirable drug-like properties.

Predictive Modeling (QSPR/QSAR): Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models built using deep neural networks can predict the biological activity, solubility, permeability, and metabolic stability of virtual compounds. nih.gov This allows for the rapid in silico screening of thousands of potential derivatives before committing resources to their synthesis.

Retrosynthesis Prediction: AI-powered tools can predict viable synthetic routes for novel, computer-generated compounds. nih.govnih.gov This helps chemists identify the most efficient and feasible ways to synthesize promising new analogs, bridging the gap between virtual design and laboratory reality.

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. nih.govmdpi.com The concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets, has emerged as a promising strategy. researchgate.net The indole-pyrrole scaffold is well-suited for developing such multi-target-directed ligands (MTDLs). nih.govnih.gov

Future research should focus on:

Designing Dual-Target Inhibitors: The this compound core could be decorated with functional groups to simultaneously inhibit two or more disease-relevant targets. For instance, in Alzheimer's disease research, efforts are focused on designing dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov

Kinase Inhibitor Polypharmacology: Many indole derivatives are known to target protein kinases, which are crucial in cancer signaling pathways. nih.gov The structural versatility of the this compound scaffold could be exploited to design inhibitors that target multiple kinases in a cancer-related pathway, potentially overcoming drug resistance.

Computational Screening for Multi-Target Activity: In silico approaches, including molecular docking and pharmacophore modeling, can be used to screen this compound and its virtual derivatives against panels of different biological targets to identify potential multi-target profiles early in the discovery process. mdpi.commdpi.com

| Target Combination Example | Therapeutic Area | Rationale |

| PI3Kα / EGFR | Cancer | Targeting two key pathways in tumor growth and proliferation nih.govresearchgate.net |

| AChE / MAO-B | Alzheimer's Disease | Addressing both symptomatic relief and neuroprotection nih.gov |

| TSPO / MDM2 | Cancer (Gliomas) | Convergence of different stimuli in deregulated signaling pathways nih.gov |

Advanced Mechanistic Biochemistry of Compound Interactions

A deep understanding of how a compound interacts with its biological target(s) at a molecular level is crucial for rational drug design. While initial studies may identify biological activity, future research must employ advanced biochemical and biophysical techniques to elucidate the precise mechanisms of action for this compound derivatives.

Prospective research avenues include:

High-Resolution Structural Biology: Obtaining co-crystal structures of the compound bound to its target protein(s) using X-ray crystallography or cryo-electron microscopy (cryo-EM) would provide definitive evidence of the binding mode and key molecular interactions.

Biophysical Interaction Analysis: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) can be used to quantitatively measure binding affinity (KD), kinetics (kon/koff rates), and thermodynamics. This data is invaluable for understanding structure-activity relationships.

Target Engagement and Downstream Effects: Cellular thermal shift assays (CETSA) can confirm that the compound binds to its intended target in a cellular environment. Subsequent studies using proteomics and transcriptomics can map the downstream signaling pathways that are modulated by the compound's interaction with its target, revealing the full scope of its biological effects.

Computational Dynamics: Molecular dynamics (MD) simulations can complement static structural data by modeling the dynamic behavior of the compound-protein complex over time. This can reveal how the compound influences protein conformation and function, providing insights that are not apparent from static structures alone.

Expanding the Scope of Chemical Biology Applications

Beyond direct therapeutic applications, bioactive molecules like this compound can be developed into powerful chemical biology tools to probe biological systems. These tools can help identify new drug targets and elucidate complex cellular processes.

Future directions in this area involve:

Development of Chemical Probes: The core scaffold can be synthetically modified to create chemical probes. This involves attaching functional handles, such as an alkyne or azide (B81097) for click chemistry, or reporter tags like biotin (B1667282) or fluorescent dyes.

Target Identification and Validation: Biotinylated probes can be used in pull-down experiments coupled with mass spectrometry to identify the specific proteins that the compound interacts with inside a cell. This is a powerful method for discovering novel drug targets.

Activity-Based Protein Profiling (ABPP): If the compound has a covalent mechanism of action, it could be adapted for ABPP to map the activity of entire enzyme families in complex biological samples.

Imaging Probes: Fluorescently tagged derivatives could be used in cellular imaging studies to visualize the subcellular localization of the compound or its target, providing spatial and temporal information about its mechanism of action.

By pursuing these future research avenues, the scientific community can fully explore and exploit the therapeutic and scientific potential of the this compound scaffold, paving the way for the development of new medicines and a deeper understanding of human biology.

Q & A

Q. How to address solubility challenges in biological assays?

- Solutions :

- Prodrug Design : Introduce phosphate esters at the indole nitrogen for enhanced aqueous solubility .

- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。